molecular formula C8H16ClNO3 B1441662 3-Piperidinyl 2-methoxyacetate hydrochloride CAS No. 1220031-57-1

3-Piperidinyl 2-methoxyacetate hydrochloride

Cat. No.: B1441662
CAS No.: 1220031-57-1
M. Wt: 209.67 g/mol
InChI Key: IOHRWGOFGLLUEV-UHFFFAOYSA-N
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Description

3-Piperidinyl 2-methoxyacetate hydrochloride, also known as 2-methoxyacetic acid 3-piperidin-1-yl ester hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has a molecular formula of C8H16ClNO3 and an average mass of 209.671 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . The exact details of the molecular structure are not available in the retrieved sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources. It has a molecular weight of 209.67 .

Scientific Research Applications

Radioligand Development for PET Imaging

One study focused on the synthesis and in vivo evaluation of a compound related to 3-Piperidinyl 2-methoxyacetate hydrochloride, aimed at developing a radioligand for the non-invasive assessment of Dopamine D4 receptors using Positron Emission Tomography (PET) (Matarrese et al., 2000). The study synthesized a radioligand through a methylation process, aiming to achieve high specificity and radiochemical purity for brain imaging applications. However, the study concluded that the synthesized compound might not be suitable for dopamine D4 receptor studies due to its rapid metabolism in plasma and cerebellum.

Chemical Synthesis and Reactivity

Another research explored the boron(III) bromide-induced ring contraction of 3-oxygenated piperidines, including derivatives similar to this compound, converting them into 2-(bromomethyl)pyrrolidines (Tehrani et al., 2000). This reaction is notable for featuring a rare conversion of piperidines into pyrrolidines, demonstrating the compound's utility in synthetic organic chemistry for creating structurally diverse molecules.

Biochemical Applications

A study on the synthesis, characterization, and biological properties of novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds, including derivatives of this compound, evaluated their antibacterial and antifungal activities (Ibiş et al., 2015). These findings underscore the compound's potential as a precursor for developing new antimicrobial agents.

Analytical Chemistry and Quality Control

Research on the identification and quantification of impurities in cloperastine hydrochloride, a piperidine derivative, demonstrates the compound's relevance in quality control and pharmaceutical analysis (Liu et al., 2020). The study's methodology for isolating and characterizing impurities can be applied to similar compounds, including this compound, ensuring the purity and safety of pharmaceutical products.

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Piperidinyl 2-methoxyacetate hydrochloride, is an important task of modern organic chemistry . The potential applications of this compound in various fields make it a promising area for future research.

Biochemical Analysis

Biochemical Properties

3-Piperidinyl 2-methoxyacetate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes can lead to the formation of methoxyacetic acid and piperidine derivatives, which can further participate in metabolic processes. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses. Furthermore, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it may inhibit the activity of certain hydrolases by binding to their active sites, preventing the hydrolysis of substrate molecules. Additionally, this compound can modulate gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can be metabolized by esterases to produce methoxyacetic acid and piperidine derivatives, which can further participate in metabolic reactions. The involvement of this compound in these pathways can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction with transporters and binding proteins can affect its localization and accumulation within cells, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function .

Properties

IUPAC Name

piperidin-3-yl 2-methoxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHRWGOFGLLUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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